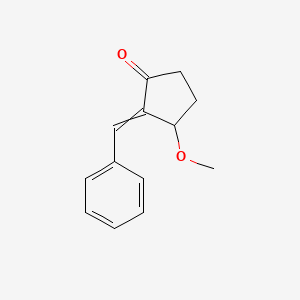
2-Benzylidene-3-methoxycyclopentan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzylidene-3-methoxycyclopentan-1-one is a chemical compound that belongs to the class of benzylidene cyclopentanone derivatives It is characterized by a benzylidene group attached to a methoxy-substituted cyclopentanone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzylidene-3-methoxycyclopentan-1-one typically involves the condensation of benzaldehyde with 3-methoxycyclopentanone in the presence of a base such as potassium hydroxide. The reaction is carried out in an aqueous alcohol medium, and the product is obtained after purification .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Benzylidene-3-methoxycyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzylidene ketones or carboxylic acids.
Reduction: Formation of benzyl-substituted cyclopentanones.
Substitution: Formation of various substituted cyclopentanones depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
2-Benzylidene-3-methoxycyclopentan-1-one has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Benzylidene-3-methoxycyclopentan-1-one involves its ability to absorb light and initiate photochemical reactions. In photopolymerization, the compound absorbs photons, leading to the formation of reactive intermediates that initiate polymerization. This process is crucial in the development of 3D microstructures and other advanced materials .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methoxy-2-cyclopenten-1-one: A structurally similar compound used in various synthetic applications.
2-Cyclopenten-1-one: Another related compound with applications in organic synthesis.
3-Methyl-2-cyclopenten-1-one: Used in the synthesis of various organic compounds.
Uniqueness
2-Benzylidene-3-methoxycyclopentan-1-one is unique due to its specific structure, which combines a benzylidene group with a methoxy-substituted cyclopentanone ring. This unique structure imparts distinct photochemical properties, making it particularly useful as a photoinitiator in photopolymerization processes .
Eigenschaften
CAS-Nummer |
823785-44-0 |
|---|---|
Molekularformel |
C13H14O2 |
Molekulargewicht |
202.25 g/mol |
IUPAC-Name |
2-benzylidene-3-methoxycyclopentan-1-one |
InChI |
InChI=1S/C13H14O2/c1-15-13-8-7-12(14)11(13)9-10-5-3-2-4-6-10/h2-6,9,13H,7-8H2,1H3 |
InChI-Schlüssel |
AEHRGVSOZKUDIE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1CCC(=O)C1=CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


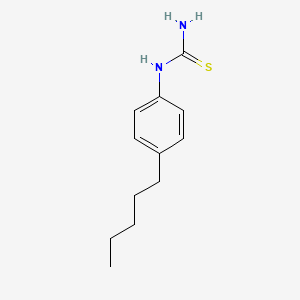
![1,1'-[1,3-Phenylenedi(ethene-2,1-diyl)]bis[4-(decyloxy)benzene]](/img/structure/B14215274.png)
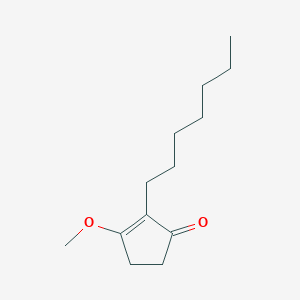
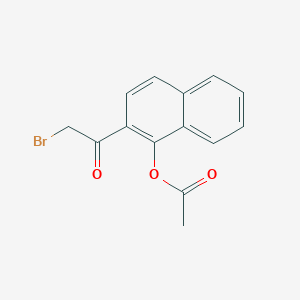
![[(Pentafluorophenyl)imino]propadien-1-one](/img/structure/B14215299.png)
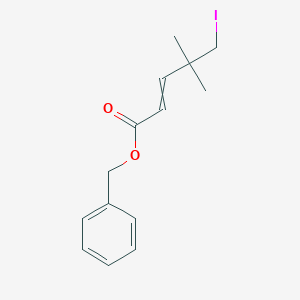

![4-[(4-Nitroanilino)methylidene]pyridin-3(4H)-one](/img/structure/B14215317.png)
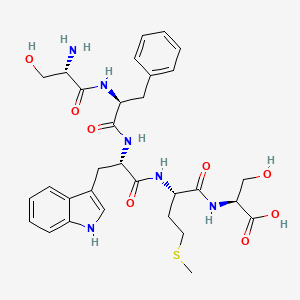
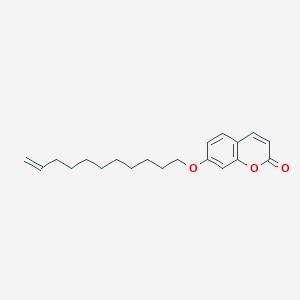
![1,1'-[Decane-1,10-diylbis(oxymethylene)]dipyrene](/img/structure/B14215352.png)
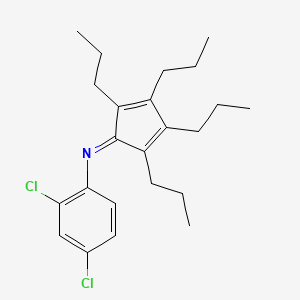
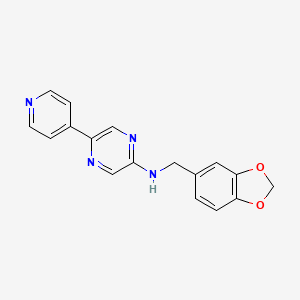
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(3,4-dichlorophenyl)-3-methyl-](/img/structure/B14215363.png)
